2-(Dichloromethyl)-1H-benzimidazole molecular structure
2-(Dichloromethyl)-1H-benzimidazole molecular structure
An In-Depth Technical Guide to the Molecular Structure of 2-(Dichloromethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its unique heterocyclic structure, consisting of a fused benzene and imidazole ring, allows for versatile interactions with a wide range of biological macromolecules.[1][3] This guide focuses on a specific derivative, 2-(Dichloromethyl)-1H-benzimidazole, providing a comprehensive technical overview of its molecular structure, synthesis, and characterization. We will delve into the causality behind experimental choices for its analysis and highlight its significance as a building block in the development of novel therapeutic agents.
The Benzimidazole Core: A Privileged Scaffold in Drug Discovery
The therapeutic importance of the benzimidazole ring system cannot be overstated. Its structural similarity to natural purines allows it to interact readily with biomolecules, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] The versatility of the benzimidazole core is enhanced by the ease with which it can be substituted at various positions, particularly at the 2-position, allowing for the fine-tuning of its pharmacological profile.[4] This structural adaptability makes it a focal point for rational drug design and the development of targeted therapies.[5]
Logical Framework: From Synthesis to Characterization
The scientific investigation of a molecule like 2-(Dichloromethyl)-1H-benzimidazole follows a logical progression. It begins with its synthesis, moves to purification and confirmation of its identity, and culminates in a detailed analysis of its three-dimensional structure and electronic properties. This workflow ensures a robust and validated understanding of the compound.
Caption: Workflow for the synthesis and structural validation of a target compound.
Physicochemical Properties of 2-(Dichloromethyl)-1H-benzimidazole
Understanding the fundamental properties of a molecule is the first step in its characterization. These properties influence its solubility, stability, and suitability for various applications.
| Property | Value | Source |
| CAS Registry Number | 5466-57-9 | [6] |
| Molecular Formula | C₈H₆Cl₂N₂ | [7][8] |
| Molecular Weight | 201.05 g/mol | [6][8] |
| Canonical SMILES | ClC(Cl)C1=NC=2C=CC=CC2N1 | [6] |
| InChIKey | XIIOQTJSDMWKQQ-UHFFFAOYSA-N | [6] |
| Appearance | Expected to be a solid at room temperature | N/A |
| Melting Point | 107 °C | [6] |
Synthesis and Mechanism
The most common and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) in the presence of a strong acid, typically hydrochloric acid, which acts as a catalyst.
For 2-(Dichloromethyl)-1H-benzimidazole, the logical precursors are o-phenylenediamine and dichloroacetic acid. The reaction proceeds via a nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of dichloroacetic acid, followed by intramolecular cyclization and dehydration to form the benzimidazole ring. The acidic medium is crucial as it protonates the carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack.
Experimental Protocol: Synthesis via Phillips Condensation
This protocol describes a standard laboratory procedure for the synthesis of 2-(Dichloromethyl)-1H-benzimidazole.
Materials:
-
o-Phenylenediamine
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Dichloroacetic acid
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4M Hydrochloric Acid (HCl)
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Ammonium Hydroxide solution (concentrated)
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Methanol (for recrystallization)
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Standard reflux apparatus, filtration equipment, and magnetic stirrer.
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add o-phenylenediamine (10.8 g, 0.1 mol).
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Acid Addition: Carefully add 100 mL of 4M HCl to the flask. Stir the mixture until the o-phenylenediamine has completely dissolved.
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Reactant Addition: Add dichloroacetic acid (12.9 g, 0.1 mol) to the solution.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by the slow, dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This step must be performed in a fume hood with adequate cooling, as the neutralization is exothermic.
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Precipitation and Filtration: The product will precipitate out of the solution as a solid. Collect the crude product by vacuum filtration and wash the solid with cold deionized water to remove any inorganic salts.
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Purification: Recrystallize the crude solid from a suitable solvent, such as methanol or an ethanol/water mixture, to yield the purified 2-(Dichloromethyl)-1H-benzimidazole.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Structural Elucidation: A Spectroscopic Approach
Confirming the molecular structure of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and chemical environment. While specific spectra for this exact compound are not widely published, we can infer the expected results based on its structure and data from closely related analogues like 2-chloromethyl-1H-benzimidazole.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR):
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Aromatic Protons (approx. 7.2-7.6 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern in this region.
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N-H Proton (broad singlet, variable ppm): The proton on the imidazole nitrogen is acidic and its chemical shift is highly dependent on the solvent and concentration. It often appears as a broad signal.
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Dichloromethyl Proton (-CHCl₂) (approx. 6.5-7.0 ppm): A single proton attached to a carbon bearing two chlorine atoms and adjacent to the benzimidazole ring system is expected to be significantly deshielded and appear as a singlet in this downfield region.
¹³C NMR (Carbon NMR):
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Aromatic Carbons (approx. 110-140 ppm): The six carbons of the benzene ring will show signals in this range.
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Quaternary Carbon (C2) (approx. 150-155 ppm): The carbon at position 2 of the imidazole ring, attached to the dichloromethyl group, will appear in the downfield region.
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Dichloromethyl Carbon (-CHCl₂) (approx. 65-75 ppm): The carbon atom of the dichloromethyl group will be found in this characteristic range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| ~3000 | N-H stretch (broad) | Imidazole |
| 1620-1580 | C=N stretch | Imidazole |
| 1475-1450 | C=C stretch | Aromatic Ring |
| 800-600 | C-Cl stretch (strong) | Dichloromethyl group |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high precision. For C₈H₆Cl₂N₂, the expected molecular ion peak [M]⁺ would be observed at m/z ≈ 200, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
Biological Significance and Applications in Drug Development
The 2-(Dichloromethyl)-1H-benzimidazole moiety serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic value.[10] The dichloromethyl group is a reactive handle that can be transformed into other functional groups, such as aldehydes or carboxylic acids, or it can participate in nucleophilic substitution reactions.
Derivatives of the closely related 2-chloromethyl-1H-benzimidazole have demonstrated significant biological activities, particularly as antifungal agents.[11][12] This suggests that compounds derived from 2-(Dichloromethyl)-1H-benzimidazole could also possess valuable pharmacological properties. The benzimidazole core acts as a bioisostere for nucleotides, enabling it to interact with the active sites of various enzymes and receptors, which is a key reason for its broad therapeutic potential.[3]
Conceptual Pathway: From Building Block to Drug Candidate
The utility of 2-(Dichloromethyl)-1H-benzimidazole in drug discovery lies in its role as a starting material for creating diverse libraries of compounds for biological screening.
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